![molecular formula C19H20N2O2 B2448040 N-(3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylpropanamide CAS No. 941957-06-8](/img/structure/B2448040.png)
N-(3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylpropanamide
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Overview
Description
N-(3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylpropanamide, also known as N-phenylpyrrolidin-3-ylpropanamide (NPP), is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPP belongs to the class of compounds known as proline-containing peptides, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Phenylpropanoids and Chemical Synthesis Research on related phenylpropanoids has led to the isolation of compounds with significant structures from natural sources, such as the stems of Ephedra sinica. These compounds are elucidated through sophisticated spectroscopic techniques, underlining their potential for further chemical and pharmacological studies (Zhang et al., 2016).
Advancements in Histone Deacetylase Inhibitors A specific compound, MGCD0103, exemplifies the application of complex amides in creating isotype-selective histone deacetylase (HDAC) inhibitors, which are significant for cancer treatment. This inhibitor showcases how modifications to the phenylpropanamide backbone can lead to potent anticancer drugs with good bioavailability and significant in vivo efficacy (Zhou et al., 2008).
Kinase Inhibition for Cancer Therapy The design of kinase inhibitors, such as BMS-777607, relies on complex amides to selectively inhibit the Met kinase superfamily. This research underscores the role of specific amides in developing targeted therapies for cancer, illustrating the compound's effectiveness in preclinical models and its progression to clinical trials (Schroeder et al., 2009).
Polymer Science Applications In polymer science, compounds with phenylpropanamide structures have been utilized to create novel polyamides and polyimides. These materials exhibit exceptional solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications. Studies on such polymers emphasize the versatility of phenylpropanamide derivatives in synthesizing materials with advanced properties (Yang & Lin, 1994; 1995).
Chemoselective Reactions and Medicinal Chemistry The chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide illustrate the compound's utility in synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines. These findings have implications for the development of new pharmaceuticals and highlight the chemical versatility of phenylpropanamide derivatives (Hajji et al., 2002).
Mechanism of Action
Target of Action
The primary target of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide acts as an allosteric modulator of the sigma-1 receptor . Allosteric modulators bind to a site on the receptor separate from the active site, causing a conformational change that can increase or decrease the receptor’s response to its ligand. In this case, the compound enhances the receptor’s response, leading to increased calcium ion influx and enhanced brain cell function .
Biochemical Pathways
The sigma-1 receptor plays a crucial role in several biochemical pathways. It regulates the release of calcium ions from the ER, which can then participate in various downstream cellular processes, such as signal transduction, enzyme activity regulation, and neurotransmitter release . By modulating the sigma-1 receptor, N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide can influence these pathways and their downstream effects.
Result of Action
The modulation of the sigma-1 receptor by N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide can lead to various molecular and cellular effects. For instance, it can potentiate anti-seizure, antidepressant, or cognition-enhancing effects when used in combination with endogenous or exogenous agonists .
properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(12-11-15-6-2-1-3-7-15)20-16-8-4-9-17(14-16)21-13-5-10-19(21)23/h1-4,6-9,14H,5,10-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUZROLNPNGZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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